N,N-bis(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N,N-bis(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C18H23N5O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H23N5O2/c1-14-5-4-6-15(11-14)23-18-16(12-21-23)17(19-13-20-18)22(7-9-24-2)8-10-25-3/h4-6,11-13H,7-10H2,1-3H3 |
InChI Key |
COWYHGVVAFRXMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N(CCOC)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Methylphenyl Group: This step often involves a substitution reaction where a suitable 3-methylphenyl derivative is introduced.
Attachment of the N,N-bis(2-methoxyethyl) Group: This can be done through nucleophilic substitution reactions using 2-methoxyethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N-bis(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-bis(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but lacks the 3-methyl group.
N,N-bis(2-methoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure with the methyl group in a different position.
Uniqueness
N,N-bis(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the specific positioning of the 3-methylphenyl group, which may confer distinct biological and chemical properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
